(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
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Overview
Description
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group, a pyrazole ring with fluorophenyl and methylphenyl groups, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrazole core, which is then functionalized with fluorophenyl and methylphenyl groupsCommon reagents used in these reactions include hydrazines, aryl halides, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
- (4-Ethylpiperazin-1-yl)-[1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
Uniqueness
The uniqueness of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the fluorophenyl group on the pyrazole ring can influence its reactivity, binding affinity, and overall pharmacological profile .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-26-12-14-27(15-13-26)23(29)21-16-28(20-10-8-19(24)9-11-20)25-22(21)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAROORFMPGWHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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